1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone
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Description
1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone is a useful research compound. Its molecular formula is C16H13N3O and its molecular weight is 263.3. The purity is usually 95%.
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Scientific Research Applications
Catalytic Behavior and Organometallic Chemistry : A study synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone to prepare a series of ligands coordinating with iron(II) and cobalt(II) dichloride. These complexes exhibited catalytic activities for ethylene reactivity, with the iron complexes showing good activity for ethylene oligomerization and polymerization and the cobalt analogues showing moderate activities (Sun et al., 2007).
Pharmaceutical Applications and Kinase Inhibition : A series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles were synthesized and showed significant selectivity as transforming growth factor-β type 1 receptor kinase inhibitors. One of the compounds demonstrated substantial inhibitory activity, indicating potential pharmaceutical applications (Li et al., 2013).
Anti-Fibrotic Drug Potential : The pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which included a derivative of 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone, were studied. This compound showed potential as an oral anti-fibrotic drug, with effective distribution into liver, kidneys, and lungs (Kim et al., 2008).
Corrosion Inhibition : Quinoxalin-6-yl derivatives, including variants of the compound , were investigated as corrosion inhibitors for mild steel in hydrochloric acid. These studies involved electrochemical experiments and quantum chemical calculations, highlighting the compound's potential in corrosion inhibition applications (Olasunkanmi et al., 2015).
Antimicrobial and Anticancer Activities : Various derivatives of this compound were synthesized and evaluated for antimicrobial and anticancer activities. These compounds were characterized and tested against different microorganisms, showing potential in medicinal chemistry (Vyas et al., 2007).
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-3-2-4-14(19-11)16(20)10-12-5-6-13-15(9-12)18-8-7-17-13/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVCBSILIQWLQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CC2=CC3=NC=CN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744198 |
Source
|
Record name | 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334763-80-2 |
Source
|
Record name | 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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